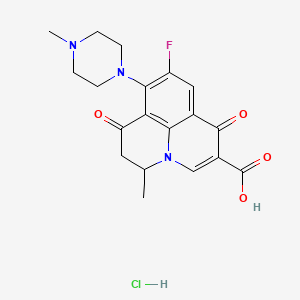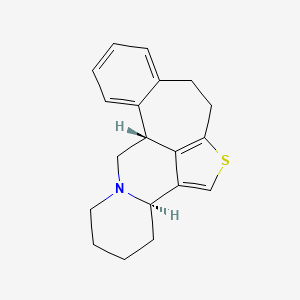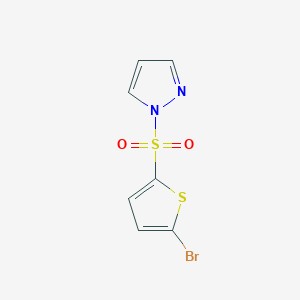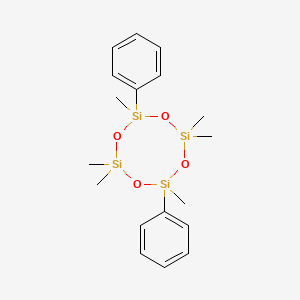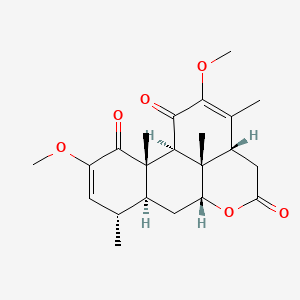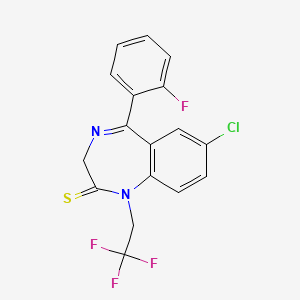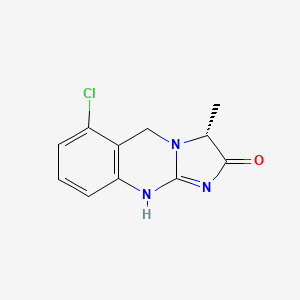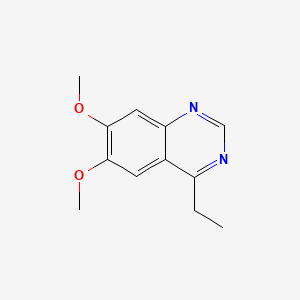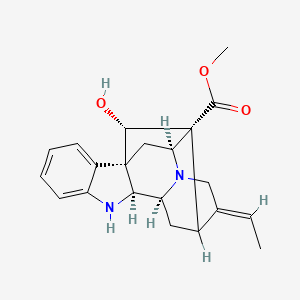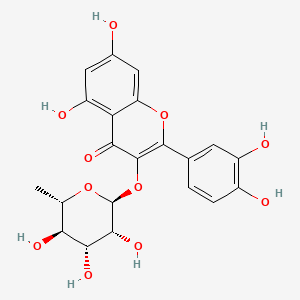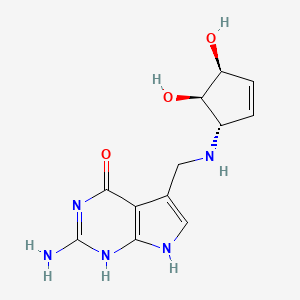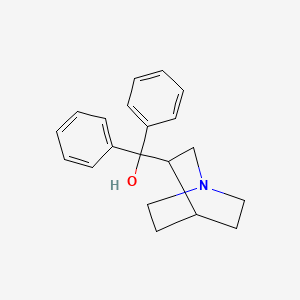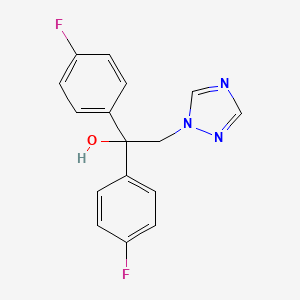
1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol typically involves the reaction of 1,2,4-triazole with alpha,alpha-bis(4-fluorophenyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antifungal, antibacterial, and anticancer properties.
Medicine: It is investigated for its potential use in the treatment of various diseases, including fungal infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes .
Mécanisme D'action
The mechanism of action of 1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous substances. By inhibiting these enzymes, the compound can exert its antifungal, antibacterial, and anticancer effects .
Comparaison Avec Des Composés Similaires
1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol can be compared with other similar compounds, such as:
1H-1,2,4-Triazole-1-ethanol, alpha-butyl-alpha-(2,4-dichlorophenyl)-:
1H-1,2,4-Triazole-1-ethanol, beta-((4-chlorophenyl)methylene)-alpha-(1,1-dimethylethyl)-:
1H-1,2,4-Triazole-1-ethanol, beta-([1,1’-biphenyl]-4-yloxy)-alpha-(1,1-dimethylethyl)-:
The uniqueness of this compound lies in its specific substitution pattern and its potential biological activities, which make it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
76674-14-1 |
|---|---|
Formule moléculaire |
C16H13F2N3O |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol |
InChI |
InChI=1S/C16H13F2N3O/c17-14-5-1-12(2-6-14)16(22,9-21-11-19-10-20-21)13-3-7-15(18)8-4-13/h1-8,10-11,22H,9H2 |
Clé InChI |
OGZYWIZILQBEJI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F |
SMILES canonique |
C1=CC(=CC=C1C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F |
Apparence |
Solid powder |
| 76674-14-1 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1,1-di-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol R 151885 R-151885 R151885 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


